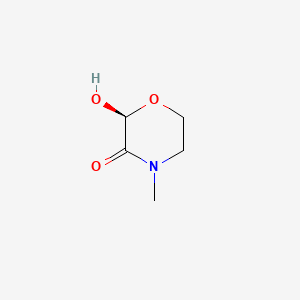
(2S)-2-hydroxy-4-methylmorpholin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-hydroxy-4-methylmorpholin-3-one, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.131. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Anticancer Activity
Research indicates that (2S)-2-hydroxy-4-methylmorpholin-3-one exhibits promising anticancer properties. A study highlighted its role in inhibiting specific cancer cell lines, suggesting that it may interfere with cellular pathways critical for tumor growth and survival. The compound's ability to modulate gene expression involved in apoptosis and cell cycle regulation has been documented, showcasing its potential as a lead compound in drug development for cancer therapies .
Neurological Applications
The morpholine structure is known for its central nervous system activity. This compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism of action appears to involve the modulation of neurotransmitter systems, which may help in conditions such as Alzheimer's disease and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, this compound has been utilized as a building block for synthesizing various polymers. Its hydroxyl group allows for easy functionalization, leading to the development of biocompatible and biodegradable materials. These materials have potential applications in drug delivery systems and tissue engineering .
Nanoparticle Synthesis
The compound has also been investigated for its role in synthesizing nanoparticles with tailored properties. By incorporating this compound into nanoparticle formulations, researchers have achieved enhanced stability and bioactivity, making these nanoparticles suitable for biomedical applications such as imaging and targeted therapy .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using breast cancer cell lines. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress, suggesting protective effects against neurodegeneration. |
| Study C | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, exhibiting improved mechanical properties and biocompatibility. |
Propiedades
Número CAS |
174746-93-1 |
|---|---|
Fórmula molecular |
C5H9NO3 |
Peso molecular |
131.131 |
Nombre IUPAC |
(2S)-2-hydroxy-4-methylmorpholin-3-one |
InChI |
InChI=1S/C5H9NO3/c1-6-2-3-9-5(8)4(6)7/h5,8H,2-3H2,1H3/t5-/m0/s1 |
Clave InChI |
IRDYVPKWLMCLCI-YFKPBYRVSA-N |
SMILES |
CN1CCOC(C1=O)O |
Sinónimos |
3-Morpholinone,2-hydroxy-4-methyl-,(S)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















